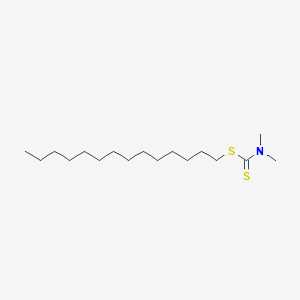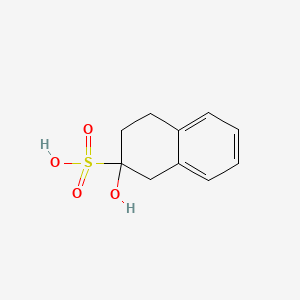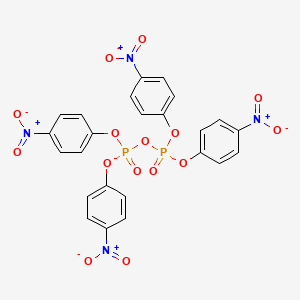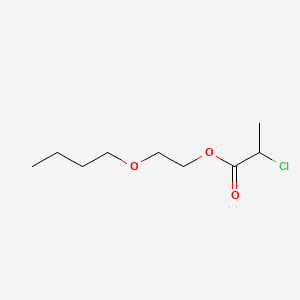
Propanenitrile, 3-(tridecyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-(tridecyloxy)- is an organic compound with the molecular formula C16H31NO It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone with a tridecyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(tridecyloxy)- can be synthesized through several methods. One common approach involves the reaction of tridecanol with acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions, with the temperature maintained around 80-100°C. The reaction can be represented as follows:
C13H27OH+CH2=CHCN→C13H27OCH2CH2CN
Industrial Production Methods
On an industrial scale, the production of propanenitrile, 3-(tridecyloxy)- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3-(tridecyloxy)- can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The tridecyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
Propanenitrile, 3-(tridecyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanenitrile, 3-(tridecyloxy)- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The tridecyloxy group may influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionitrile: A simpler nitrile with a shorter carbon chain.
Butyronitrile: Another nitrile with a slightly longer carbon chain.
Hexadecanenitrile: A nitrile with a longer carbon chain, similar to propanenitrile, 3-(tridecyloxy)-.
Uniqueness
Propanenitrile, 3-(tridecyloxy)- is unique due to its specific combination of a long tridecyloxy chain and a nitrile group. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it valuable for various applications.
Propriétés
Numéro CAS |
68239-19-0 |
|---|---|
Formule moléculaire |
C16H31NO |
Poids moléculaire |
253.42 g/mol |
Nom IUPAC |
3-tridecoxypropanenitrile |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-13,15-16H2,1H3 |
Clé InChI |
QNXKSVYXNGTPLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



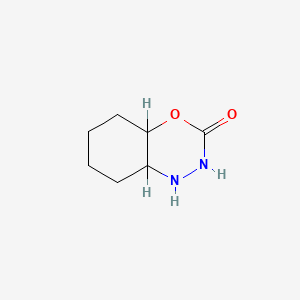
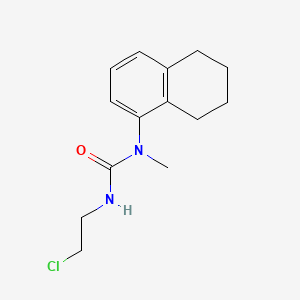
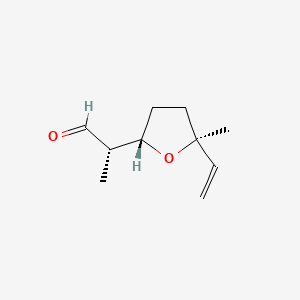
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
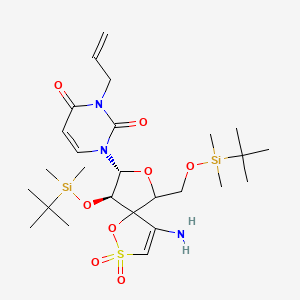
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)

